molecular formula C11H11ClFN3OS B1292969 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-13-5

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1292969
CAS RN: 861444-13-5
M. Wt: 287.74 g/mol
InChI Key: BVDABGJCADJDKE-UHFFFAOYSA-N
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Description

5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CFMTT) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Agricultural Herbicide

This compound is structurally related to Pyraflufen-ethyl , a herbicide used in agriculture . It acts by inhibiting protoporphyrinogen oxidase, an enzyme essential for chlorophyll synthesis. This leads to the disruption of cell membranes and plant death, particularly in broadleaf weeds. The compound’s efficacy in various environmental conditions and its degradation rate in soil and plants could be areas of research.

Antiviral Research

Indole derivatives, which share a similar molecular framework with our compound, have shown significant antiviral activities . Research could explore the potential of this compound as an antiviral agent, possibly against RNA and DNA viruses. Its effectiveness against specific viruses, mechanisms of action, and therapeutic index would be key research points.

Material Science

The related compound Pyraflufen-ethyl has properties that could be applied in material science, such as forming stable suspensions in solutions which could be useful in creating novel materials or coatings . The compound’s interaction with other materials and its stability under various conditions would be of interest.

Environmental Impact Assessment

Studying the environmental impact of this compound, especially its aquatic toxicity and degradation products, is crucial . Research could focus on its long-term effects on ecosystems, bioaccumulation, and potential as an environmental pollutant.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

The compound interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to the accumulation of protoporphyrin IX . The downstream effect is the production of reactive oxygen species that cause cell damage and plant death .

Result of Action

The result of the compound’s action is the death of the plant cells due to the damage caused by the reactive oxygen species . This leads to the wilting and death of the plant, thereby controlling the growth of unwanted plants or weeds .

Action Environment

Environmental factors such as light, temperature, and soil properties can influence the action, efficacy, and stability of this compound. For instance, light exposure is necessary for the compound to exert its herbicidal effect . Additionally, soil properties can affect the compound’s absorption and degradation in the environment.

properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDABGJCADJDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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